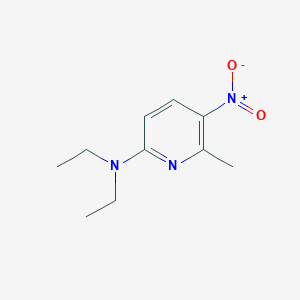

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine

描述

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine (CAS: 28489-43-2 and 1421601-10-6 ) is a tertiary amine featuring a pyridine ring substituted with a nitro group at position 5, a methyl group at position 6, and diethylamine at position 2. Its molecular formula is C₁₀H₁₅N₃O₂, with an approximate molecular weight of 209.25 g/mol (calculated by adding a methyl group to the C₉H₁₃N₃O₂ backbone of its non-methylated analog ). The compound is commercially available in gram-scale quantities for research purposes .

Key structural features influencing its properties include:

- Diethylamine (position 2): Increases lipophilicity compared to primary/secondary amines.

属性

IUPAC Name |

N,N-diethyl-6-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-4-12(5-2)10-7-6-9(13(14)15)8(3)11-10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYAEVLXLIHNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596456 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-43-2 | |

| Record name | N,N-Diethyl-6-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Nitro-Substituted Pyridine Core

The key intermediate for this compound is a 5-nitro-2-aminopyridine derivative. According to research on nitropyridine synthesis, nitration of substituted pyridines can be achieved using nitrogen pentoxide (N2O5) in organic solvents, followed by reduction or substitution to introduce the amino group. The nitration mechanism involves formation of N-nitropyridinium ions, which rearrange to give the nitro-substituted pyridine.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | N2O5 in organic solvent (e.g., CH3NO2) | Formation of N-nitropyridinium ion |

| Rearrangement | SO2/HSO3– in aqueous media | Nitro group migration to 5-position |

| Yield | Moderate to good (50-77%) | Depends on substituents on pyridine |

This method yields 5-nitropyridine derivatives with moderate to high selectivity, suitable for further functionalization.

Introduction of the N,N-Diethylamino Group at the 2-Position

The amino group at the 2-position is introduced typically via nucleophilic substitution or amination of a 2-chloropyridine intermediate. The diethylamino substitution can be achieved by reacting 2-chloro-5-nitropyridine with diethylamine under reflux conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | 2-chloro-5-nitropyridine + N,N-diethylamine | Reflux in polar aprotic solvents (e.g., DMF) |

| Base | Optional, to facilitate substitution | Enhances nucleophilicity |

| Yield | High (typically >80%) | Purification by crystallization or chromatography |

This step ensures the formation of N,N-diethyl-5-nitro-2-aminopyridine, the core structure for the target compound.

Methylation at the 6-Position

Methylation at the 6-position of the pyridine ring is generally performed before or after amination, depending on the synthetic route. The methyl group is introduced via alkylation using methyl iodide or methyl sulfate in the presence of a base.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methylation | Methyl iodide + base (e.g., K2CO3) | Solvent: acetone or DMF |

| Temperature | Room temperature to reflux | Reaction time varies (2-6 hours) |

| Yield | Moderate to high (60-85%) | Purification by extraction or chromatography |

The methylation step is critical to achieve the 6-methyl substitution without affecting the nitro or amino groups.

Purification and Characterization

After synthesis, the product is purified by standard techniques such as:

- Extraction with organic solvents (e.g., ether, toluene).

- Chromatography on silica gel using light petroleum or ethyl acetate mixtures.

- Recrystallization from suitable solvents.

Characterization is performed via:

- NMR spectroscopy: To confirm substitution patterns.

- Mass spectrometry: To verify molecular weight.

- Elemental analysis: To confirm purity.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration | N2O5, SO2/HSO3–, organic solvent | 5-nitropyridine intermediate | Moderate to good yield (50-77%) |

| 2 | Amination | 2-chloro-5-nitropyridine + N,N-diethylamine, reflux | N,N-diethyl-5-nitro-2-aminopyridine | High yield (>80%) |

| 3 | Methylation | Methyl iodide + base, acetone/DMF | 6-methyl substitution | Moderate to high yield (60-85%) |

| 4 | Purification | Extraction, chromatography, recrystallization | Pure target compound | Confirmed by NMR, MS, elemental analysis |

Research Findings and Critical Analysis

- The nitration step using N2O5 is preferred for its selectivity and relatively mild conditions compared to classical nitration with nitric acid, which can cause over-nitration or ring degradation.

- Amination via nucleophilic substitution on 2-chloropyridine derivatives is well-established and provides high yields with good regioselectivity.

- Methylation requires careful control to avoid side reactions, especially in the presence of sensitive nitro and amino groups.

- The use of phase transfer catalysts and bases in some synthetic routes enhances reaction rates and yields, as seen in pyrimidine analog synthesis, which shares similar chemistry principles.

- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate the compound in high purity suitable for application.

化学反应分析

Types of Reactions

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: N,N-Diethyl-6-methyl-2-pyridinamine.

Substitution: Various substituted pyridinamine derivatives.

Oxidation: N,N-Diethyl-6-carboxy-5-nitro-2-pyridinamine.

科学研究应用

Pharmaceutical Applications

1. Synthesis of PARP-1 Inhibitors

- Overview : The compound serves as a precursor in the development of novel PARP-1 inhibitors, which are crucial in cancer therapy.

- Results : Compounds derived from N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine exhibited potent inhibitory activity against PARP-1, with IC₅₀ values as low as 3.61 nM, outperforming Olaparib (IC₅₀ = 5.77 nM) .

2. Antimicrobial and Antiviral Activities

- Overview : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Case Study : A study highlighted its effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing its potential in treating infections .

3. Anti-inflammatory Properties

- Overview : The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting COX-2 activity.

- Results : Certain derivatives showed IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

Agricultural Applications

1. Agrochemical Development

- Overview : this compound is being explored for use as an agrochemical.

- Potential Uses : Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly .

Materials Science Applications

1. Synthesis of Metal-Organic Frameworks (MOFs)

- Overview : The compound can be utilized in the synthesis of MOFs, which are materials with high surface area useful for gas storage and separation.

- Results : Theoretical studies suggest that these MOFs could have favorable pharmacokinetic properties, enhancing drug delivery systems .

2. Polymerization Processes

- Overview : this compound can act as a monomer in the polymerization of 1,3-dienes.

- Potential Outcomes : The resulting polymers may have applications in various fields including materials science and nanotechnology .

作用机制

The mechanism of action of N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

相似化合物的比较

N,N-Diethyl-5-nitro-2-pyridinamine (CAS: 20168-70-1 )

- Molecular formula : C₉H₁₃N₃O₂

- Molecular weight : 195.22 g/mol

- Key differences : Lacks the methyl group at position 4.

- Impact: Reduced steric hindrance compared to the methylated analog. Lower molecular weight (Δ = ~14 g/mol) may improve solubility in polar solvents. Potential differences in metabolic stability due to altered steric protection of the nitro group.

5-Nitro-N-(1-phenylethyl)-2-pyridinamine (CAS: 64138-65-4 )

- Molecular formula : C₁₃H₁₃N₃O₂

- Molecular weight : 243.27 g/mol

- Key differences : Substituted with a bulky phenylethyl group instead of diethylamine.

- Impact: Increased lipophilicity (logP likely higher due to aromatic ring). Enhanced steric bulk may hinder interactions with planar biological targets (e.g., enzymes or receptors).

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS: 1421372-67-9 )

- Molecular formula : C₁₇H₁₄N₆O₂

- Molecular weight : 334.34 g/mol

- Key differences : Pyrimidine ring replaces pyridine, with additional substitutions.

- Higher molecular weight and complexity may reduce bioavailability. The nitro group’s position and electronic environment differ, altering reactivity.

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

| Property | N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine | N,N-Diethyl-5-nitro-2-pyridinamine | 5-Nitro-N-(1-phenylethyl)-2-pyridinamine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ | C₉H₁₃N₃O₂ | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 209.25 g/mol | 195.22 g/mol | 243.27 g/mol |

| Substituents | 5-NO₂, 6-CH₃, 2-NEt₂ | 5-NO₂, 2-NEt₂ | 5-NO₂, 2-NH-(1-phenylethyl) |

| Lipophilicity (logP) | Estimated ~2.1* | Estimated ~1.8* | Estimated ~3.0* |

| Steric Bulk | Moderate (methyl at 6) | Low | High (phenylethyl) |

*Calculated using fragment-based methods due to absence of experimental data.

Research Implications

- Synthetic Utility : The methyl group in this compound may stabilize intermediates in multi-step syntheses, as seen in analogous nitropyridine derivatives used in coupling reactions (e.g., HATU-mediated amidation ).

- Biological Activity : While direct data are unavailable, structural analogs with nitro groups are often explored as kinase inhibitors or antimicrobial agents. The diethyl and methyl groups may enhance blood-brain barrier penetration compared to polar derivatives .

- Regulatory Status : Commercial availability (e.g., CymitQuimica ) suggests its use in early-stage drug discovery, though toxicity profiles require further study.

生物活性

N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against various biological targets, drawing on diverse research findings.

Compound Overview

- Chemical Structure : The compound features a pyridine ring substituted with two ethyl groups, a methyl group, and a nitro group.

- Molecular Formula : C10H14N3O2

- CAS Number : 161257-27-8

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation of 2,5-diaminopyridine with diethyl sulfate.

- Reflux conditions in the presence of sodium hydroxide.

- Purification through recrystallization from suitable solvents.

This method allows for the efficient production of the compound in laboratory settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, affecting processes such as:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

- Bacterial Inhibition : The compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, with minimal inhibitory concentrations (MIC) observed in the range of 5 to 10 mg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies:

- Reduction of Inflammatory Markers : It has been reported that treatment with this compound leads to decreased levels of COX-2 and iNOS mRNA expressions, suggesting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy against common pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics.

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 5 Bacillus cereus 10 -

Study on Anti-inflammatory Activity :

- In vitro studies demonstrated that this compound significantly reduced COX-2 and iNOS protein levels in treated cells compared to controls.

常见问题

Q. What are the key synthetic pathways for N,N-Diethyl-6-methyl-5-nitro-2-pyridinamine, and how are intermediates purified?

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer : Purity is typically determined using HPLC (≥95% purity thresholds) and corroborated by melting point analysis. For nitro-containing pyridinamines, UV-Vis spectroscopy (λ = 250–300 nm) quantifies nitro group integrity. Residual solvents are monitored via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., aromatic proton splitting) arise from conformational isomerism. Variable-temperature NMR (VT-NMR) at 298–343 K identifies dynamic equilibria. X-ray crystallography (e.g., single-crystal studies with R factor <0.06) provides definitive structural assignments, while ESI-MS/MS fragmentation patterns validate proposed isomers .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

- Methodological Answer : Continuous-flow reactors reduce exothermic risks during nitration. DoE (Design of Experiments) models optimize parameters (temperature, stoichiometry). For example, a 10-mmol scale-up using THF/TEA (3:1) at 70°C achieves 85% yield with <2% dimerization. Green chemistry principles favor solvent recycling (e.g., CH₂Cl₂ recovery via distillation) .

Methodological Quality Assurance

Q. What validation criteria ensure reproducibility in studies involving this compound?

- Methodological Answer : Reproducibility requires:

- Internal Validation : Triplicate experiments with RSD ≤5% for yields.

- External Validation : Cross-lab verification using standardized NMR protocols (e.g., 500 MHz, CDCl₃ reference).

- Data Transparency : Full disclosure of chromatographic conditions (e.g., column type, gradient profile) and raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。